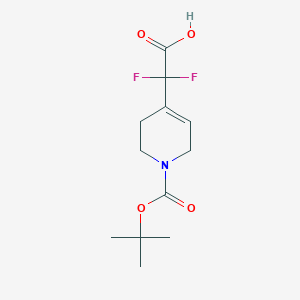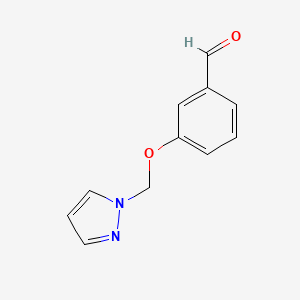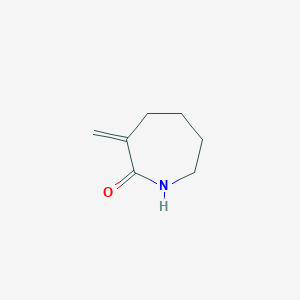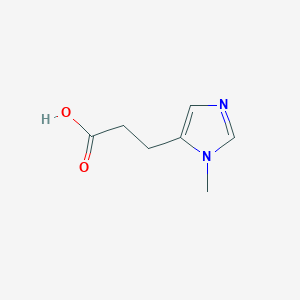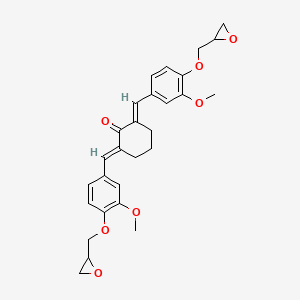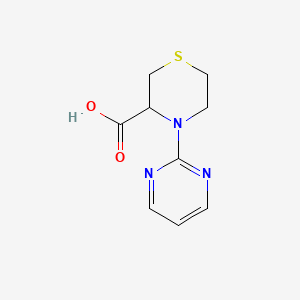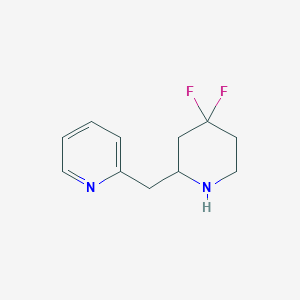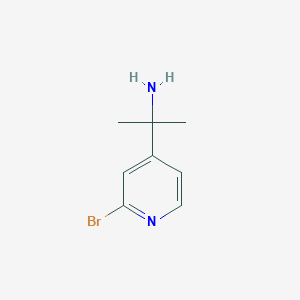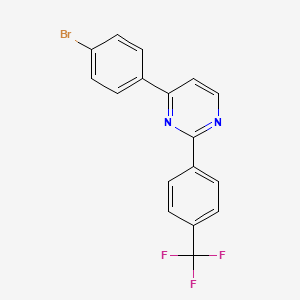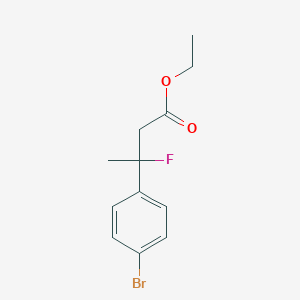
Ethyl 3-(4-bromophenyl)-3-fluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-bromophenyl)-3-fluorobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom on the phenyl ring and a fluorine atom on the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-bromophenyl)-3-fluorobutanoate can be synthesized through a multi-step process involving the following key steps:
Fluorination: The fluorine atom can be introduced via nucleophilic substitution using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-3-fluorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of 3-(4-bromophenyl)-3-fluorobutanoic acid.
Reduction: Formation of 3-(4-bromophenyl)-3-fluorobutanol.
Scientific Research Applications
Ethyl 3-(4-bromophenyl)-3-fluorobutanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the preparation of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-3-fluorobutanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 3-(4-bromophenyl)-3-fluorobutanoate can be compared with similar compounds such as:
Ethyl 3-(4-chlorophenyl)-3-fluorobutanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(4-bromophenyl)-3-chlorobutanoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 3-(4-bromophenyl)-3-hydroxybutanoate: Similar structure but with a hydroxyl group instead of fluorine.
These compounds share similar synthetic routes and reactivity but differ in their specific chemical and physical properties, making this compound unique in its applications and interactions.
Properties
Molecular Formula |
C12H14BrFO2 |
|---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
ethyl 3-(4-bromophenyl)-3-fluorobutanoate |
InChI |
InChI=1S/C12H14BrFO2/c1-3-16-11(15)8-12(2,14)9-4-6-10(13)7-5-9/h4-7H,3,8H2,1-2H3 |
InChI Key |
WSLCTLCIAUJJFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC=C(C=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


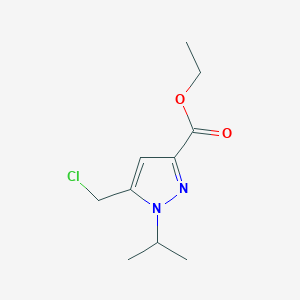
![2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one](/img/structure/B12979902.png)
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B12979909.png)
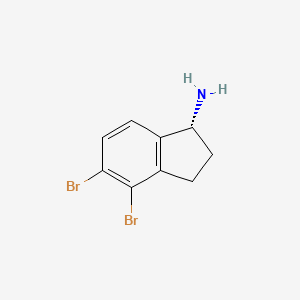
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B12979917.png)
